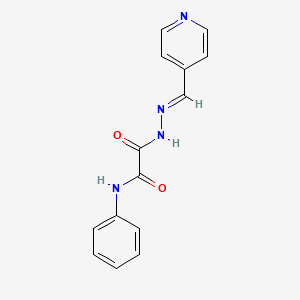
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that belongs to the class of acyl hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 4-propoxybenzohydrazide. The next step involves the condensation of 4-propoxybenzohydrazide with 2-furoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol. This inhibition can help manage diabetic complications by reducing the accumulation of sorbitol in tissues . The compound’s hydrazone linkage and furan ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can be compared with other acyl hydrazones and related compounds:
4-((2-(2-(4-Fluorophenoxy)acetyl)hydrazono)methyl)phenyl 2-methylbenzoate: Similar structure but with a fluorophenoxy group, which may alter its biological activity.
4-((2-(2-(4-Chlorophenoxy)acetyl)hydrazono)methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate:
Propriétés
Numéro CAS |
765902-06-5 |
|---|---|
Formule moléculaire |
C24H23N3O6 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H23N3O6/c1-2-13-31-19-11-7-18(8-12-19)23(29)25-16-22(28)27-26-15-17-5-9-20(10-6-17)33-24(30)21-4-3-14-32-21/h3-12,14-15H,2,13,16H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
Clé InChI |
VONHDOVQGAWGST-CVKSISIWSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)

![N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)


![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)
